molecular formula C6H13Cl2NO B144134 4-(2-Chloroethyl)morpholine hydrochloride CAS No. 3647-69-6

4-(2-Chloroethyl)morpholine hydrochloride

Cat. No. B144134
Key on ui cas rn: 3647-69-6
M. Wt: 186.08 g/mol
InChI Key: NBJHDLKSWUDGJG-UHFFFAOYSA-N
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Patent
US08664238B2

Procedure details

Into 5 g (57 mmol) morpholine dissolved in 15 ml toluene, 4.6 ml (69 mmol) of 2-chlorohydrin was added dropwise. The mixture was heated to the reflux temperature and reacted for 5 h. After cooling, 20 ml of 5% NaOH solution was added to wash the reaction mixture. The organic layer obtained was washed with a saturated saline solution and dried over anhydrous sodium sulfate, then filtrated. Into the filtrate cooled in an ice bath, 8.3 ml (114 mmol) of thionyl chloride was added dropwise. After reacting for 12 h at room temperature, the reaction mixture was concentrated to dry in reduced pressure. The residue was recrystallized with ethyl acetate to obtain 5.9 g white solid with the yield of 55%. m.p. 182-184° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-chlorohydrin
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+].S(Cl)([Cl:11])=O.[C:13]1([CH3:19])C=CC=CC=1>>[ClH:11].[Cl:11][CH2:13][CH2:19][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2-chlorohydrin
Quantity
4.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
8.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
reacted for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
to wash the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
TEMPERATURE
Type
TEMPERATURE
Details
Into the filtrate cooled in an ice bath
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to dry in reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.ClCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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